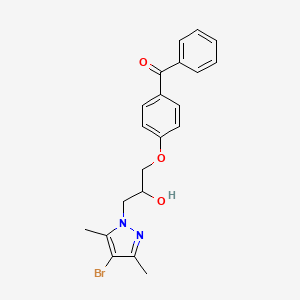

1-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

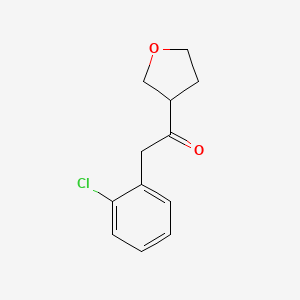

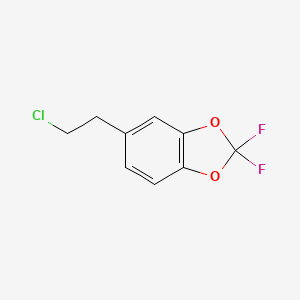

The molecular structure of this compound would be complex due to the presence of multiple ring structures. The phenyl, pyridin-2-yl, and pyrazol-1-yl groups are all aromatic, meaning they have a cyclic, planar structure with delocalized π electrons .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties such as melting point, boiling point, solubility, and reactivity .科学的研究の応用

Organometallic Chemistry

Research in organometallic chemistry explores the synthesis and properties of organotin derivatives, demonstrating the potential of pyridyl functionalized bis(pyrazol-1-yl)methanes in forming symmetric adducts with diorganotin dichlorides. These compounds exhibit significant cytotoxic activity against Hela cells, highlighting their potential in medicinal chemistry and drug development (Li et al., 2010).

Supramolecular Chemistry

In supramolecular chemistry, studies on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methanesulfonamide have reported their structures and potential as ligands for metal coordination. These compounds are involved in forming hydrogen-bonded dimers, layers, and chains, contributing to the understanding of molecular and supramolecular architectures (Jacobs et al., 2013).

Catalysis

Catalysis research has focused on the synthesis of Cp*Ir(pyridinesulfonamide)Cl pre-catalysts for transfer hydrogenation of ketones, indicating the versatility of sulfonamide derivatives in catalytic reactions. These catalysts demonstrate high activity and the ability to conduct reactions under air without basic additives or halide abstractors, offering a greener alternative for ketone hydrogenation processes (Ruff et al., 2016).

Molecular Synthesis

Further contributions to molecular synthesis include the development of heterocyclic compounds based on sulfonamido moieties, showcasing their application in the creation of new antibacterial agents. The synthesis strategies involve reactions with various active methylene compounds, highlighting the role of sulfonamido groups in the diversification of molecular structures (Azab et al., 2013).

Electrochemical Applications

Electrochemical studies have introduced Rh(I) complexes bearing N,N and N,P ligands anchored on glassy carbon electrodes as recyclable hydroamination catalysts. This research underscores the potential of such complexes in sustainable catalysis, with applications in the intramolecular hydroamination of amines to form valuable organic compounds (Tregubov et al., 2013).

作用機序

将来の方向性

特性

IUPAC Name |

1-phenyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c22-24(23,14-15-6-2-1-3-7-15)19-11-13-21-12-9-17(20-21)16-8-4-5-10-18-16/h1-10,12,19H,11,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVWKCISGFJKKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide](/img/structure/B2770201.png)

![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(2,3-dichlorobenzyl)oxy]iminoformamide](/img/structure/B2770202.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2770206.png)

![5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2770215.png)

![4-chloro-N-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2770216.png)

![dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2770219.png)